2,4-Diamino-1,3-dinitrobenzene
Overview
Description
2,4-Diamino-1,3-dinitrobenzene is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring substituted with two amino groups at the 2 and 4 positions and two nitro groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diamino-1,3-dinitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-diaminobenzene, followed by selective reduction of the nitro groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,3-dinitrobenzene using a copper-aluminum oxide catalyst in a flow reactor. The reaction is conducted at a temperature of 120°C and a pressure of 30 bar, using methanol or a methanol/isopropanol mixture as the solvent. This method provides high yields and is considered environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-1,3-dinitrobenzene undergoes various chemical reactions, including:
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2,4,6-Triaminobenzene.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2,4-Diamino-1,3-dinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-diamino-1,3-dinitrobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
1,3-Diamino-2,4,6-trinitrobenzene (DATB): Similar in structure but with an additional nitro group, making it more reactive and thermally stable.
1,3-Diamino-4-nitrobenzene: Lacks one nitro group compared to 2,4-diamino-1,3-dinitrobenzene, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of amino and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.
Properties
IUPAC Name |
2,4-dinitrobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAYMSZDBFRXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477629 | |
Record name | 2,4-Diamino-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-87-8 | |
Record name | 2,4-Diamino-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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